Xylenedisulphonic acid

Descripción

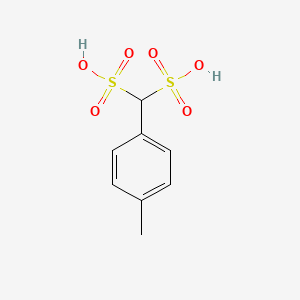

Structure

3D Structure

Propiedades

Número CAS |

93904-89-3 |

|---|---|

Fórmula molecular |

C8H10O6S2 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

(4-methylphenyl)methanedisulfonic acid |

InChI |

InChI=1S/C8H10O6S2/c1-6-2-4-7(5-3-6)8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H,9,10,11)(H,12,13,14) |

Clave InChI |

NNXMZFSCTRDIBY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(S(=O)(=O)O)S(=O)(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for Xylenedisulphonic Acid

Direct Sulfonation Routes for Xylenedisulphonic Acid Isomers

The most common method for synthesizing xylenedisulphonic acids is through the direct sulfonation of xylene isomers (ortho-, meta-, and para-xylene). This electrophilic aromatic substitution reaction typically employs concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) as the sulfonating agent. The reaction conditions, particularly the concentration of the sulfonating agent and the temperature, significantly influence the reaction rate and the distribution of the resulting sulfonic acid isomers.

The sulfonation of xylenes (B1142099) can proceed to the disubstituted level, yielding xylenedisulphonic acids. The position of the sulfonic acid groups on the xylene ring is directed by the activating and ortho-, para-directing methyl groups already present. However, steric hindrance between the methyl groups and the incoming bulky sulfonic acid group also plays a crucial role in determining the final isomer distribution.

Two primary sulfonating species are considered to be active in these reactions: H₃SO₄⁺, which is predominant in less concentrated sulfuric acid, and H₂S₂O₇ (pyrosulfuric acid), which is the major sulfonating agent in more concentrated or fuming sulfuric acid. These two entities exhibit different selectivities, leading to varying isomer ratios. For instance, sulfonation with H₂S₂O₇ generally shows less steric sensitivity compared to H₃SO₄⁺.

The direct sulfonation of p-xylene (B151628) primarily yields 2,5-xylenesulphonic acid, and further sulfonation leads to p-xylene-2,5-disulphonic acid. For o-xylene, sulfonation can lead to 3,4- and 4,5-xylenesulphonic acids, with subsequent sulfonation yielding the corresponding disulphonic acids. The sulfonation of m-xylene (B151644) yields primarily m-xylene-4-sulphonic acid, which can be further sulfonated to m-xylene-4,6-disulphonic acid.

Table 1: Isomer Distribution in the Monosulfonation of Xylenes under Different Conditions

| Xylene Isomer | Sulfonating Agent | Temperature (°C) | Major Monosulfonic Acid Isomer(s) |

| o-Xylene | H₂S₂O₇ | 25 | 4-sulphonic acid (54.9%), 3-sulphonic acid (45.1%) |

| o-Xylene | H₃SO₄⁺ | 25 | 4-sulphonic acid (93.5%), 3-sulphonic acid (6.5%) |

| m-Xylene | H₂S₂O₇ | 25 | 4-sulphonic acid (84.3%), 2-sulphonic acid (14.5%) |

| m-Xylene | H₃SO₄⁺ | 25 | 4-sulphonic acid (98.9%), 2-sulphonic acid (0.5%) |

| p-Xylene | H₂SO₄ (72-89%) | 25-45 | 2-sulphonic acid |

This table illustrates the influence of the sulfonating species on the initial monosulfonation step, which is a precursor to the formation of disulphonic acids.

Isomer-Specific Synthetic Pathways and Regioselective Synthesis

Achieving a high yield of a specific this compound isomer often requires more controlled synthetic strategies beyond direct sulfonation of a xylene mixture. Isomer-specific pathways typically begin with a pure xylene isomer. For example, to synthesize p-xylene-2,5-disulphonic acid, the starting material would be pure p-xylene.

Regioselective synthesis aims to control the precise location of the sulfonic acid groups. Recent advancements have explored the use of specialized catalysts to enhance regioselectivity. For instance, the use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), has been shown to be a highly efficient and regioselective sulfonating agent for aromatic compounds. organic-chemistry.orgacs.orgresearchgate.net This reagent can generate sulfuric acid in situ and has demonstrated a high preference for para-sulfonation in toluene, suggesting its potential for the regioselective synthesis of specific xylenesulphonic and disulphonic acid isomers under milder conditions than traditional methods. researchgate.net

Another approach to obtaining pure isomers involves the separation of the resulting sulfonic acid mixture. This can be achieved through fractional crystallization of the sulfonic acids or their salts. The differing solubilities of the various isomers allow for their isolation.

Ultrasound has also been investigated as a tool to enhance the rate and selectivity of sulfonation. For toluene, ultrasound irradiation has been shown to significantly increase the reaction rate and improve the selectivity for the para-isomer. researchgate.net This technique could potentially be applied to xylene sulfonation to achieve better control over the isomer distribution.

Nitration and Further Functionalization of this compound Backbones

The this compound backbone can be further functionalized to introduce other chemical groups, thereby expanding its utility. Nitration is a key electrophilic aromatic substitution reaction that can be performed on the this compound ring.

The sulfonic acid groups are strongly deactivating and meta-directing. Therefore, the nitration of a this compound will introduce a nitro group at a meta position relative to the existing sulfonic acid groups. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The presence of the deactivating sulfonic acid groups makes the nitration of this compound more challenging than the nitration of xylene itself, often requiring more forcing conditions.

For example, the synthesis of 5-amino-4-hydroxy-1,3-benzenedisulfonic acid involves the nitration of a substituted benzenedisulfonic acid, followed by reduction of the nitro group to an amino group. scribd.com This demonstrates the feasibility of nitrating a disulfonated aromatic ring as a step towards further functionalization. The nitration of p-xylene has been shown to produce mono-, di-, and even trinitro derivatives, indicating that multiple nitro groups can be introduced onto the xylene ring system. nih.gov A similar sequence on a this compound would yield nitro-xylenedisulphonic acids.

Derivatization for Tailored Chemical Functionality (e.g., halo-, amido- derivatives)

The sulfonic acid groups of this compound can be converted into other functional groups to create a wide range of derivatives with tailored properties.

Halo-derivatives: The sulfonic acid groups can be converted into sulfonyl halides, most commonly sulfonyl chlorides, by reaction with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org These sulfonyl chlorides are versatile intermediates. For example, chloro-xylenedisulphonic acid has been reported. archive.org The halogen atoms in these derivatives can then participate in various nucleophilic substitution reactions.

Amido-derivatives (Sulfonamides): The sulfonyl chlorides derived from this compound can react with ammonia (B1221849) or primary/secondary amines to form sulfonamides. fishersci.itopenstax.org This reaction provides a route to xylenedisulphonamides. The synthesis of sulfonic acid amidamines from sulfonic acid aryl esters by reaction with di- and polyamines has also been described, offering another pathway to amido-functionalized derivatives. google.com

The general scheme for the formation of a sulfonamide from a sulfonic acid is as follows:

Conversion of the sulfonic acid to a sulfonyl chloride.

Reaction of the sulfonyl chloride with an amine.

Esterification and Other Condensation Reactions Involving this compound

Esterification: The sulfonic acid groups of this compound can undergo esterification to form sulfonic acid esters (sulfonates). wikipedia.org A common method involves the reaction of the corresponding sulfonyl chloride with an alcohol. wikipedia.org Another effective method for the direct esterification of sulfonic acids is the reaction with orthoformates, such as trimethyl orthoformate or triethyl orthoformate, to produce methyl or ethyl sulfonates, respectively. tandfonline.commdma.ch This method is advantageous as it can be selective for the sulfonic acid group in the presence of other functional groups like phenols. tandfonline.com

Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. studymind.co.uksavemyexams.com Given that this compound possesses two functional sulfonic acid groups, it can potentially act as a monomer in condensation polymerization. minia.edu.eg In a reaction with a diol (a molecule with two alcohol groups), for example, a polyester-like polymer could theoretically be formed with the elimination of water. This would create a polymer chain with repeating xylene and ester-sulfonate linkages. Such reactions are analogous to the formation of polyesters from dicarboxylic acids and diols. savemyexams.com

Advanced Spectroscopic and Structural Elucidation of Xylenedisulphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. core.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uknih.gov

For xylenedisulphonic acid, ¹H NMR spectroscopy is instrumental in identifying the substitution pattern of the aromatic ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the sulphonic acid groups. Generally, protons on a sulfonated aromatic ring appear in the δ 6.5-7.4 ppm range. researchgate.net The exact positions and splitting patterns (coupling constants, J) of the remaining protons on the xylene ring allow for the unambiguous differentiation between isomers (e.g., 1,2-dimethyl-3,4-benzenedisulphonic acid, 1,3-dimethyl-4,6-benzenedisulphonic acid, etc.). The methyl protons typically appear as sharp singlets in the upfield region of the spectrum. The acidic protons of the sulphonic acid groups are often not observed or appear as a very broad signal, as they readily exchange with deuterated solvents like D₂O.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The introduction of a sulphonic acid group significantly affects the chemical shifts of the carbon atoms it is attached to. researchgate.net Aromatic carbons directly bonded to the sulphonic acid group are shifted downfield. The signals for the methyl carbons and the other aromatic carbons provide further confirmation of the specific isomeric structure. The combination of ¹H and ¹³C NMR, often augmented by two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete assignment of all proton and carbon signals, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative this compound Isomer Note: Exact chemical shifts are dependent on the specific isomer, solvent, and concentration.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Typical Multiplicity |

| Aromatic C-H | 7.0 - 8.0 | Singlet, Doublet, or Multiplet |

| Aromatic C-SO₃H | 140 - 150 | Singlet |

| Aromatic C-CH₃ | 135 - 145 | Singlet |

| Aromatic C-H | 120 - 130 | Singlet |

| Methyl (-CH₃) Protons | 2.2 - 2.7 | Singlet |

| Methyl (-CH₃) Carbons | 18 - 25 | Singlet |

| Sulphonic Acid (-SO₃H) Protons | > 10 (often broad or not observed) | Broad Singlet |

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique essential for determining the molecular weight and elemental composition of a compound. nih.gov Modern "soft" ionization techniques, such as Electrospray Ionization (ESI), allow for the analysis of molecules like this compound, which are non-volatile and thermally labile. nih.govnih.gov In ESI-MS, the molecule is typically observed in the negative ion mode as the deprotonated species [M-H]⁻ or [M-2H]²⁻, confirming its molecular weight with high accuracy.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion, which provides valuable structural information. nih.gov A common and diagnostic fragmentation pathway for aromatic sulphonic acids involves the cleavage of the C-S bond. nih.gov This can result in two key fragmentation patterns:

Loss of SO₂: A characteristic fragmentation of arylsulphonamides involves the neutral loss of sulphur dioxide (SO₂, 64 Da), often through a rearrangement process. nih.gov

Loss of SO₃: Cleavage can also lead to the loss of a sulphite radical or sulphur trioxide (SO₃, 80 Da), generating a distinct fragment ion. For benzenesulfonic acid, a prominent fragment is observed at m/z 79.95, corresponding to the [SO₃]⁻ species. massbank.eu

For this compound, with two sulphonic acid groups, sequential losses of SO₃ are expected. The analysis of these fragmentation pathways helps to confirm the presence of the sulphonic acid moieties and can provide clues about their positions on the aromatic ring.

Table 2: Expected Key Fragments in the ESI-MS/MS Spectrum of this compound (Molecular Weight: 266.29 g/mol )

| Ion (Negative Mode) | m/z (Theoretical) | Description |

| [M-H]⁻ | 265.0 | Deprotonated molecular ion |

| [M-2H]²⁻ | 132.5 | Doubly deprotonated molecular ion |

| [M-H-SO₃]⁻ | 185.0 | Loss of sulphur trioxide from the molecular ion |

| [M-H-2SO₃]⁻ | 105.0 | Sequential loss of two SO₃ molecules |

| [SO₃H]⁻ | 81.0 | Sulphonic acid fragment |

| [SO₃]⁻˙ | 80.0 | Sulphur trioxide radical anion |

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. edinst.com Both methods probe the vibrations of molecular bonds, but they operate under different selection rules. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment, while for it to be Raman active, a change in polarizability is required. edinst.com

The spectra of this compound are dominated by the characteristic vibrations of the sulphonic acid (-SO₃H) group and the substituted benzene (B151609) ring. Key vibrational modes for the -SO₃H group include:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group. nih.gov

S=O Asymmetric and Symmetric Stretches: These are very strong and prominent bands. The asymmetric stretch typically appears in the 1240-1170 cm⁻¹ region, while the symmetric stretch is found around 1080-1030 cm⁻¹. cdnsciencepub.comresearchgate.net The exact frequencies can be influenced by the electronegativity of the groups attached to the sulphur atom. cdnsciencepub.com

S-O Stretch: The stretching vibration of the S-O(H) bond is typically observed in the 1040-1020 cm⁻¹ range. asianpubs.org

C-S Stretch: The carbon-sulphur stretching vibration appears in the 760-715 cm⁻¹ region. asianpubs.org

SO₂ Deformations: Several bending vibrations, including scissoring, wagging, twisting, and rocking modes, occur at lower frequencies, typically in the 650-300 cm⁻¹ range. asianpubs.org

The aromatic ring also shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. asianpubs.org The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹ can provide further evidence for the substitution pattern on the ring.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200 - 2800 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| S=O Asymmetric Stretch | 1240 - 1170 | Very Strong | Medium |

| S=O Symmetric Stretch | 1080 - 1030 | Very Strong | Strong |

| S-O(H) Stretch | 1040 - 1020 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-S Stretch | 760 - 715 | Medium | Strong |

| SO₂ Scissoring/Wagging | 610 - 520 | Medium | Medium |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of those elements on the surface of a solid sample (typically the top 1-10 nm). thermofisher.comcarleton.edu XPS works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected. stinstruments.com The binding energy of these core-level electrons is characteristic of the element and its chemical environment. brighton-science.com

For this compound, XPS analysis provides a direct confirmation of the presence and chemical state of sulphur, oxygen, and carbon.

Sulphur (S 2p): The binding energy of the S 2p photoelectron is highly indicative of the oxidation state of the sulphur atom. For the highly oxidized sulphur in a sulphonic acid group (-SO₃H), the S 2p₃/₂ peak is expected to appear at a high binding energy, typically in the range of 168.0 to 169.0 eV. researchgate.netxpsfitting.com This clearly distinguishes it from lower oxidation state sulphur species like sulphides (~162 eV) or thiols (~164 eV). acs.org

Oxygen (O 1s): The O 1s spectrum will show components corresponding to the different oxygen environments in the sulphonic acid group: the doubly bonded oxygens (S=O) and the singly bonded hydroxyl oxygen (S-O-H). These will have slightly different binding energies, often appearing as a broadened peak that can be deconvoluted.

Carbon (C 1s): The C 1s spectrum can also be resolved into multiple components. The main peak will correspond to the aromatic carbon atoms (C-C and C-H bonds) typically set as a reference at ~284.8 eV. A smaller, higher binding energy shoulder or peak will be present for the carbons directly bonded to the electron-withdrawing sulphonic acid group (C-S).

XPS is therefore a powerful tool for confirming the successful sulphonation of the xylene backbone and for assessing the purity and chemical nature of the material's surface.

Table 4: Expected Core-Level Binding Energies in the XPS Spectrum of this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| S 2p₃/₂ | -SO₃H | 168.0 - 169.0 |

| C 1s | C-C, C-H (Aromatic) | ~284.8 (Reference) |

| C 1s | C-S | 285.5 - 286.5 |

| O 1s | S=O, S-O-H | 531.0 - 533.0 |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Structural Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uomus.edu.iqscienceready.com.au For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene ring. up.ac.za

While UV-Vis spectroscopy is less powerful for detailed structural elucidation than NMR or MS, it is a simple, rapid technique often used for quantitative analysis and for confirming the presence of the aromatic chromophore. semanticscholar.org Changes in the UV-Vis spectrum upon, for example, deprotonation of the sulphonic acid groups at different pH values can also provide insights into the electronic structure of the molecule.

Table 5: Comparison of UV Absorption Maxima (λₘₐₓ) for Benzene and Expected Values for this compound

| Compound | Transition | Typical λₘₐₓ (nm) | Effect of Sulphonation |

| Benzene | Primary π → π | ~204 | - |

| Benzene | Secondary π → π | ~256 | - |

| This compound | Primary π → π | > 210 | Bathochromic Shift |

| This compound | Secondary π → π | > 260 | Bathochromic Shift |

Theoretical and Computational Chemistry of Xylenedisulphonic Acid

Quantum Chemical Calculations of Electronic Structure and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of xylenedisulphonic acid isomers. nih.govnih.gov Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly used to optimize molecular structures and perform detailed electronic analyses. nih.gov

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity.

For the various isomers of this compound, the positions of the two sulphonic acid groups and two methyl groups on the benzene (B151609) ring significantly influence the electronic distribution and, consequently, the HOMO-LUMO energies.

Interactive Table 1: Calculated Electronic Properties of this compound Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,4-Xylenedisulphonic acid | -8.95 | -1.20 | 7.75 |

| 2,5-Xylenedisulphonic acid | -9.02 | -1.15 | 7.87 |

| 3,5-Xylenedisulphonic acid | -9.10 | -1.12 | 7.98 |

| 4,6-Xylenedisulphonic acid | -8.98 | -1.18 | 7.80 |

The acidity of the sulphonic acid groups can also be predicted computationally. The pKa value, a measure of acidity, is influenced by the electronic environment. The electron-donating methyl groups and the electron-withdrawing sulphonic acid groups, along with their relative positions, modulate the stability of the resulting sulphonate anion upon deprotonation. Computational models can calculate the Gibbs free energy change of the deprotonation reaction in a solvent, allowing for the estimation of pKa values. Generally, isomers where steric hindrance is minimized and the anionic form is better stabilized will exhibit stronger acidity (lower pKa).

Molecular Dynamics and Simulation Studies of Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to explore the conformational landscapes of flexible molecules like this compound. nih.gov These simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic picture of the molecule's behavior. The flexibility in this compound primarily arises from the rotation around the C-S (aryl-sulphur) bonds and the O-H bonds within the sulphonic acid groups.

MD simulations can map the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net For a disubstituted benzene derivative, the orientation of the substituent groups relative to the ring and to each other is crucial. nih.gov In this compound, the interplay of steric repulsion between the bulky sulphonic acid groups and the methyl groups, as well as potential intramolecular hydrogen bonding, governs the preferred conformations.

The simulations can track parameters such as the dihedral angles of the C-C-S-O bonds to understand the orientation of the sulphonic acid groups. The results can reveal whether the groups are oriented in a specific, rigid conformation or if they are freely rotating.

Interactive Table 2: Conformational Analysis of 2,4-Xylenedisulphonic Acid from a Hypothetical MD Simulation

| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) | Most Populated Conformation |

|---|---|---|---|

| C1-C2-S-O1 (Position 2) | 75.4 | 15.2 | Gauche |

| C3-C4-S-O4 (Position 4) | 80.1 | 12.5 | Gauche |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions involving this compound, such as its formation via sulphonation or its reverse reaction, desulphonation. nih.govyoutube.com These methods allow for the identification of transition states—the highest energy point along a reaction coordinate—which are fleeting and difficult to observe experimentally. nih.gov

The desulphonation of an arylsulphonic acid is a hydrolysis reaction that is the reverse of sulphonation. wikipedia.org Computational models can map the entire reaction pathway, calculating the energy of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, the mechanism of desulphonation would involve the protonation of the aromatic ring followed by the departure of a sulphonic acid group. DFT calculations can be used to locate the geometry of the transition state and compute its energy. The stability of the carbocation intermediate (an arenium ion) is a key factor, which is influenced by the position of the remaining methyl and sulphonic acid groups. Recent computational studies on aromatic sulphonation suggest that the mechanism may be more complex than the classical two-step process, potentially involving multiple molecules of the sulphonating agent in the transition state. nih.govchemsoc.org.cn

Interactive Table 3: Calculated Activation Energies for Desulphonation of a Single SO3H Group

| Isomer | Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 2,4-Xylenedisulphonic acid | Removal of SO3H at C2 | 32.5 |

| Removal of SO3H at C4 | 30.8 | |

| 2,5-Xylenedisulphonic acid | Removal of SO3H at C2 | 31.7 |

| Removal of SO3H at C5 | 33.1 |

Predictive Computational Approaches for Spectroscopic Signatures and Isomer Differentiation

Computational methods are highly effective in predicting spectroscopic signatures, which can be used to identify and differentiate between the various isomers of this compound. nih.gov By calculating properties like vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), theoretical spectra can be generated and compared with experimental data. nih.gov

Each isomer of this compound has a unique three-dimensional structure, leading to a distinct set of vibrational modes. DFT calculations can compute the harmonic frequencies corresponding to these modes. For example, the stretching frequencies of the S=O, C-S, and O-H bonds, as well as the aromatic C-H bending modes, will appear at slightly different wavenumbers for each isomer. These differences, though sometimes subtle, can serve as a fingerprint for each specific compound. rsc.org

This predictive power is particularly valuable for distinguishing between closely related isomers, where experimental spectra might be complex or overlapping. researchgate.net By comparing the calculated vibrational frequencies of all possible isomers with an experimental spectrum, one can confidently assign the structure of the synthesized or isolated compound.

Interactive Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for Isomer Differentiation

| Vibrational Mode | 2,4-Xylenedisulphonic acid | 2,5-Xylenedisulphonic acid | 3,5-Xylenedisulphonic acid |

|---|---|---|---|

| S=O Asymmetric Stretch | 1355 | 1352 | 1348 |

| S=O Symmetric Stretch | 1180 | 1185 | 1190 |

| C-S Stretch | 795 | 805 | 788 |

| Aromatic C-H Out-of-Plane Bend | 870, 825 | 885, 810 | 900, 850 |

Applications of Xylenedisulphonic Acid in Advanced Chemical Systems and Materials Science

Xylenedisulphonic Acid as a Component in Acid Catalysis

The efficacy of this compound as a catalyst stems from its nature as a strong Brønsted acid, readily donating protons to initiate or accelerate chemical reactions. The presence of the sulphonic acid group (-SO₃H) is key to this functionality, making it a crucial component in processes requiring acidic conditions. It finds utility in both homogeneous and heterogeneous catalytic systems, where it can influence reaction rates and pathways.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This compound is soluble in various polar solvents, including water and acetic acid, allowing it to function effectively as a dissolved catalyst. solubilityofthings.com

One notable application is in the deracemization of amino acids. For instance, the conglomerate-forming salt of Phenylalanine with 2,5-xylenesulphonic acid has been used in deracemization processes. acs.org In glacial acetic acid, xylenesulphonic acid participates in a system of continuous heating-cooling cycles coupled with a solution racemization reaction to achieve chiral symmetry breaking. ru.nl Another example of its application is as a catalyst in the transesterification of vegetable oils to produce fatty acid ethyl esters. researchgate.net

The catalytic activity in these systems is directly related to the acid's ability to protonate substrates, thereby activating them for subsequent reaction steps. The strength of the acid, often discussed in relation to the Hammett acidity function (H₀), is a critical factor governing the kinetics and mechanisms of these acid-catalyzed reactions. researchgate.net

Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. While specific literature detailing the use of this compound on solid supports is limited, the principles for immobilizing aromatic sulphonic acids are well-established and applicable. The design of such catalysts typically involves anchoring the sulphonic acid group onto an insoluble support.

Common strategies for the synthesis of such materials include:

Sulphonation of Polymer Resins: Aromatic polymers, such as polystyrene-divinylbenzene (PS-DVB), can be sulphonated. Introducing this compound-like functionalities can be achieved by using appropriate sulphonating agents on a xylene-containing polymer or by polymerizing a vinyl-functionalized xylenesulphonic acid monomer.

Grafting onto Inorganic Oxides: The surface of materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can be functionalized with organosilanes that contain sulphonic acid groups. A xylenesulphonyl group could be tethered to the surface via this method.

Incorporation into Mesoporous Materials: Sulphonated aromatic groups can be incorporated into the framework of mesoporous materials like MCM-41 or SBA-15 during their synthesis, creating highly accessible and active acid sites.

The performance of these heterogeneous catalysts is determined by factors such as acid site density, acid strength, surface area, pore size, and the stability of the link between the acid and the support.

Table 1: Design Principles for Heterogeneous Catalysts Based on Aromatic Sulphonic Acids

| Parameter | Design Strategy | Desired Outcome |

|---|---|---|

| Acid Site Density | Control loading of sulphonic acid groups during functionalization. | Optimize the number of active sites per unit mass of catalyst for higher throughput. |

| Accessibility | Utilize high surface area, mesoporous supports (e.g., SBA-15, activated carbon). | Ensure efficient diffusion of reactants to and products from the catalytic sites. |

| Stability | Form strong covalent bonds between the support and the sulphonic acid moiety. | Prevent leaching of the active species into the reaction medium, allowing for catalyst reuse. |

| Hydrophobicity | Incorporate into carbon-based supports or co-functionalize silica with alkyl groups. | Enhance performance in reactions involving non-polar organic substrates by modifying surface polarity. |

Understanding the mechanism of catalysis by this compound involves studying the kinetics of the reactions it mediates. For reactions in acidic media, the rate of reaction is often dependent on the concentration and strength of the acid. Kinetic studies on the desulphonation of m- and p-xylenesulphonic acids in aqueous sulphuric acid show that the reaction rate constants vary with the acidity of the medium. researchgate.net

The mechanisms for such reactions are often explained in terms of two primary pathways depending on the acid concentration:

A mechanism involving H₃SO₄⁺ as the active species, which tends to predominate at lower acid concentrations.

A mechanism involving H₂S₂O₇ as the active species, which becomes more significant at higher acid concentrations. researchgate.net

These studies indicate that the role of the this compound catalyst is to establish a specific proton activity (acidity) that facilitates the formation of a reactive intermediate from the substrate. The selectivity of the catalyst can be influenced by steric hindrance around the sulphonic acid group, which may favor the approach of certain reactants or stabilize specific transition states over others. The relief of steric strain has been noted as a driving factor in the reactivity of crowded polymethylbenzenedisulphonic acids. researchgate.net

Integration of this compound in Polymer Chemistry

In the field of polymer chemistry, this compound serves specialized roles, primarily leveraging its strong acidic and ionic properties. It is particularly relevant in the development of functional polymers, such as those with enhanced electrical conductivity.

Conjugated polymers like polyaniline (PANI) and polypyrrole (PPy) are intrinsically semi-conducting but can achieve high electrical conductivity through a process called doping. In p-type doping, the polymer is oxidized, creating positive charges (polarons and bipolarons) along the polymer backbone. To maintain charge neutrality, a negative counter-ion, provided by a "dopant," must be incorporated into the material.

This compound can act as a highly effective p-type dopant. When a conjugated polymer is treated with this compound, two processes occur:

Protonation: The strong acid protonates the polymer chain (e.g., the imine nitrogens in the emeraldine (B8112657) base form of polyaniline), which is a form of acid-doping that increases conductivity.

Oxidative Doping Counter-ion: During the oxidative synthesis of the polymer (e.g., using ammonium (B1175870) persulphate), the xylenedisulphonate anion can be incorporated as the charge-compensating counter-ion for the positive charges generated on the polymer chain.

The bulky, difunctional xylenedisulphonate anion can influence the morphology and intermolecular packing of the polymer chains, which in turn affects the bulk electrical conductivity of the material. Aromatic sulphonic acids are well-known for inducing favorable morphologies that enhance charge transport between polymer chains.

Table 2: Research Findings on Aromatic Sulphonic Acids as Dopants for Polyaniline (PANI)

| Dopant Acid | Polymer Form | Reported Conductivity (S/cm) | Key Observation |

|---|---|---|---|

| Hydrochloric Acid (HCl) | PANI Salt | 1 - 10 | Small counter-ion, moderate conductivity. |

| Camphorsulphonic Acid (CSA) | PANI Salt | 100 - 400 | Bulky dopant induces conformational changes, enhancing interchain transport. |

| Dodecylbenzenesulphonic Acid (DBSA) | PANI Salt | 10 - 200 | Acts as both a dopant and a surfactant, improving processability and conductivity. |

Note: While specific conductivity values for this compound-doped polymers are not widely reported in comparative studies, its structural similarity to effective dopants like CSA and p-TSA suggests it would yield polymers with high conductivity.

The integration of this compound directly into the polymer architecture as a monomer or crosslinker offers a pathway to creating permanently functionalized materials.

As a Functional Monomer: For this compound to act as a monomer in common polymerization reactions like addition polymerization, it would first need to be chemically modified to include a polymerizable group, such as a vinyl or styrenic moiety. The resulting sulphonated monomer could then be copolymerized with other monomers (e.g., styrene, acrylates) to introduce strong acid sites directly into the polymer backbone. This approach is used to create self-doped conductive polymers or ion-exchange resins.

As a Crosslinker: The presence of two sulphonic acid groups on a single aromatic ring allows this compound to potentially function as a crosslinking agent. It can form strong ionic crosslinks between polymer chains that contain basic or cationic functional groups (e.g., amino groups). This type of ionic crosslinking can improve the thermal stability and mechanical properties of the polymer. Additionally, in certain thermosetting resin systems, such as those based on urea-formaldehyde or melamine-formaldehyde, this compound can act as an acid catalyst to accelerate the curing (crosslinking) reactions, while also potentially being incorporated into the final network.

Influence on Polymer Architecture, Conductivity, and Performance Characteristics

Aromatic sulfonic acids are pivotal in the field of conducting polymers, primarily serving as "dopants." The process of doping involves introducing the acid to a polymer, such as polyaniline (PANI), which protonates the polymer backbone. This protonation creates charge carriers (polarons and bipolarons), transforming the polymer from an insulating or semiconducting state to a highly conductive one. The structure of the dopant acid, including the size and nature of its counter-ion, plays a crucial role in shaping the final properties of the polymer.

Polymer Architecture and Morphology:

The architecture of a polymer at the molecular and supramolecular level is significantly influenced by the dopant used during its synthesis. While direct studies on this compound are limited, research on analogous aromatic sulfonic acids demonstrates that the dopant anion's size and shape affect the arrangement of polymer chains. For instance, large, bulky counter-ions can increase the spacing between polymer chains, which can influence the polymer's morphology, solubility, and processability. The use of functionalized sulfonic acids can lead to different polymer morphologies, such as granular, fibrillar, or porous structures. This is because the dopant can act as a template around which the polymer forms. For example, some studies have shown that the choice of acid can force polyaniline particles into specific shapes like cylindrical or globular forms. This control over morphology is critical as it directly impacts the material's bulk properties and performance in devices.

Conductivity:

The primary function of an acid dopant in conducting polymers is to enhance electrical conductivity. The degree of conductivity achieved is dependent on several factors, including the acid strength (pKa), the size of the counter-ion, and the resulting morphology of the polymer matrix. The disulphonic nature of this compound suggests it could be a potent dopant due to the presence of two acidic functional groups, potentially leading to a higher doping level per molecule compared to monosulfonic acids.

The conductivity of doped polyaniline, for instance, can increase by several orders of magnitude, reaching levels comparable to semiconductors or even metals. Research on other sulfonic acids has shown that the nature of the dopant significantly impacts the final conductivity.

Interactive Data Table: Conductivity of Polyaniline Doped with Various Aromatic Sulfonic Acids (Analogous Compounds)

| Dopant Acid | Polymer System | Resulting Conductivity (S/cm) | Morphology |

| p-Toluenesulfonic Acid (PTSA) | Polyaniline (PANI) | ~150 - 4000 | Crystalline domains |

| Dodecylbenzene Sulfonic Acid (DBSA) | Polyaniline (PANI) | ~2.03 | Needle-like particles |

| Camphorsulfonic Acid (CSA) | Polyaniline (PANI) | Varies (e.g., 10⁻¹ to 10²) | Globular particles |

| Hypothetical this compound | Polyaniline (PANI) | Data not available | Data not available |

Note: The data in this table is based on research on analogous compounds to illustrate the potential impact of sulfonic acid dopants. Specific values for this compound are not available in the reviewed literature.

Performance Characteristics:

Role in Chemical Synthesis and Transformation Processes (beyond catalysis)

While sulfonic acids are widely recognized for their catalytic activity in reactions such as esterification and alkylation, their non-catalytic roles are less explored but equally significant in certain contexts. For this compound and its relatives, these roles often leverage their properties as surfactants, intermediates, or hydrotropes.

Surfactant in Emulsion Polymerization:

In emulsion polymerization, where water-insoluble monomers are polymerized in an aqueous medium, surfactants (or emulsifiers) are crucial for stabilizing the monomer droplets and the resulting polymer particles. Aromatic sulfonic acids with long alkyl chains, like DBSA, are classic examples of anionic surfactants. They possess a hydrophilic sulfonate head and a hydrophobic hydrocarbon tail. This compound, depending on its isomeric form and potential for alkylation, could be designed to act as a surfactant. In this role, it would facilitate the formation of micelles, which act as the loci for polymerization, thereby controlling particle size and stability of the final latex. The use of a "functional" surfactant that also acts as a dopant can impart conductivity to the resulting polymer particles.

Hydrotropic and Solubilizing Agent:

Hydrotropes are compounds that enhance the solubility of sparingly soluble solutes in water. The sodium salt of xylene sulfonic acid is widely used as a hydrotrope in liquid detergents and cleaning agents to create homogenous formulations. In a synthesis context, this property can be harnessed to create a uniform reaction medium for reactants with different polarities, potentially improving reaction rates and yields.

Chemical Intermediate:

Aromatic sulfonic acids are valuable intermediates in organic synthesis. The sulfonic acid group is a good leaving group and can be replaced by other functional groups (e.g., hydroxyl, cyano, or nitro groups) through nucleophilic aromatic substitution. This allows for the synthesis of a wide variety of substituted aromatic compounds. For example, this compound could serve as a precursor for the synthesis of specialized dyes, pharmaceuticals, or pesticides.

Interactive Data Table: Non-Catalytic Applications of Aromatic Sulfonic Acids in Synthesis

| Compound/Derivative | Application Area | Function |

| Sodium Xylenesulfonate | Detergent Formulation | Hydrotrope, Solubilizer |

| Dodecylbenzene Sulfonic Acid | Emulsion Polymerization | Anionic Surfactant/Emulsifier |

| Aromatic Sulfonic Acids | Organic Synthesis | Chemical Intermediate |

| Xylene Sulfonic Acid | Resin Production | Intermediate for thermosetting resins |

Advanced Analytical Methodologies for Xylenedisulphonic Acid and Its Derivatives

Chromatographic Techniques (e.g., HPLC, GC) for Purity, Isomer, and Derivative Analysis

Chromatographic methods are powerful tools for the separation, identification, and quantification of xylenedisulphonic acid, its isomers, and derivatives. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of these non-volatile and thermally labile compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is widely used for the analysis of aromatic sulfonic acids. helixchrom.com Different HPLC modes can be employed for the separation of this compound and its derivatives. For instance, reversed-phase HPLC with a C18 column can be used, but often results in poor retention and peak shape for highly polar sulfonic acids. helixchrom.com To overcome these challenges, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides a more robust approach for retaining and separating sulfonic acids. helixchrom.com The elution of these compounds is typically controlled by adjusting the pH, ionic strength of the mobile phase buffer, and the concentration of the organic modifier, such as acetonitrile. helixchrom.comnih.gov

For the specific challenge of separating isomers of sulfonic acids, chiral ion-pair chromatography can be utilized. This technique involves adding a chiral counter-ion to the mobile phase to form diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral stationary phase. asianpubs.org HPLC methods have been successfully developed for the qualitative and quantitative detection of isomers of compounds like camphorsulfonic acid using ion-exchange type columns. google.com

Gas Chromatography (GC):

Gas chromatography is generally not suitable for the direct analysis of sulfonic acids due to their low volatility and thermal instability. However, GC can be employed after a derivatization step to convert the sulfonic acids into more volatile esters. For example, toluenesulfonic acid isomers have been determined by GC after esterification with triethyl orthoformate. researchgate.net This approach allows for the separation and quantification of the isomers on stationary phases like OV-210 or polyphenyl ether. researchgate.net

Interactive Data Table: Chromatographic Methods for Sulfonic Acid Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Derivatization | Application |

| HPLC | Mixed-Mode (Reversed-Phase & Anion-Exchange) | Acetonitrile/Buffer | Not required | Purity analysis of benzenesulfonic and p-toluenesulfonic acids helixchrom.com |

| HPLC | Ion-Exchange Chiral Column | Organic phase with acid and diethylamine | Not required | Isomer separation of camphorsulfonic acid google.com |

| GC | OV-210 or Polyphenyl Ether | Inert Carrier Gas | Esterification with triethyl orthoformate | Isomeric distribution of toluenesulfonic acid researchgate.net |

Electroanalytical Methods for Quantification and Speciation

Electroanalytical techniques offer sensitive and selective methods for the quantification and speciation of electroactive species, including certain derivatives of this compound. These methods are based on measuring the electrical properties of a solution containing the analyte.

Voltammetry:

Voltammetry involves applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. This technique has been used to study the ion-exchange behavior of poly(ester sulfonic acid) anionomers in non-aqueous solvents like acetonitrile. acs.org The electrochemical behavior of sulfonic acid derivatives, such as the azo dye Acid Orange 7, has been extensively studied using cyclic voltammetry. researchgate.net These studies provide insights into the redox mechanisms and can be used to develop quantitative analytical methods.

The electrochemical oxidation and reduction of sulfonic acid derivatives can lead to the formation of new chemical species. For instance, the electrochemical treatment of Acid Orange 7 can produce 1-iminonaphthalen-2(1H)-one and 1-aminonaphthalen-2-ol. researchgate.net By understanding these electrochemical reactions, it is possible to develop methods for the synthesis of new derivatives and for their quantification.

Potentiometry:

Potentiometry, which measures the potential of an electrochemical cell under zero current flow, is the principle behind potentiometric titrations. This technique is discussed in more detail in the titrimetric approaches section.

The application of electroanalytical methods to this compound itself may be limited if the parent compound is not electroactive within the accessible potential window. However, for its derivatives that contain electroactive functional groups, these techniques can be highly valuable.

Spectrophotometric Methods (e.g., UV-Vis) for Detection and Assay Development

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the detection and quantification of aromatic compounds like this compound due to their simplicity, speed, and cost-effectiveness.

UV-Vis Spectrophotometry:

Aromatic sulfonic acids typically exhibit strong absorbance in the UV region of the electromagnetic spectrum. This property allows for their direct quantification in simple matrices using a spectrophotometer. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

In more complex mixtures, UV-Vis detection is often coupled with separation techniques like HPLC. malvernpanalytical.com As the separated components elute from the HPLC column, they pass through a UV-Vis detector, which measures the absorbance at a specific wavelength. The resulting chromatogram provides both qualitative (retention time) and quantitative (peak area) information about the components of the mixture. For instance, in the HPLC analysis of dehydrothio-p-toluidine sulfonic acid isomers, UV detection was used to quantify the different isomers. optica.org

The development of spectrophotometric assays may also involve derivatization reactions that produce a colored product with a distinct absorbance maximum, thereby enhancing the sensitivity and selectivity of the analysis.

Titrimetric Approaches for Acid Quantification and Purity Assessment

Titrimetric methods, particularly acid-base titrations, are classical analytical techniques that provide accurate and precise results for the quantification of acidic substances like this compound and for assessing their purity.

Acid-Base Titration:

As a disulphonic acid, this compound has two acidic protons that can be neutralized by a standard solution of a strong base, such as sodium hydroxide. The titration can be monitored using a colorimetric indicator or by potentiometry, where the change in pH is measured as a function of the volume of titrant added. libretexts.org

Potentiometric titration is particularly useful as it can resolve the neutralization of acids with different strengths in a mixture. For example, in the analysis of alkylbenzene sulfonic acids, potentiometric titration with cyclohexylamine (B46788) in a non-aqueous solvent can distinguish between the strong sulfonic acid and the weaker second proton of any sulfuric acid impurity. antpedia.com The titration curve shows two distinct inflection points, allowing for the separate quantification of both acids. antpedia.com

A similar approach has been applied to determine the content of mono- and di-sulfonates in petroleum sulfonates. rsc.org An acid-base titration method was developed that could selectively quantify the di-sulfonates, with the results showing good agreement with those obtained by a more complex extraction method. rsc.org

Interactive Data Table: Titrimetric Analysis of Sulfonic Acids

| Titration Type | Titrant | Solvent | Endpoint Detection | Application |

| Acid-Base | Sodium Hydroxide | Aqueous | Colorimetric Indicator or Potentiometry | Quantification of total acidity libretexts.org |

| Potentiometric | Cyclohexylamine | Methanol | Potentiometric | Determination of sulfonic and sulfuric acids in alkylbenzene sulfonic acids antpedia.com |

| Potentiometric | Hydrochloric Acid | Aqueous | Potentiometric | Quantification of di-sulfonates in petroleum sulfonates rsc.org |

Elemental Analysis and Sulfur Speciation Methodologies in Complex Matrices

Elemental analysis provides the total concentration of specific elements, such as sulfur, in a sample, while speciation analysis identifies and quantifies the different chemical forms of that element.

Total Sulfur Analysis:

Several techniques are available for the determination of total sulfur content. High-temperature combustion followed by UV-fluorescence detection is a common method for measuring total sulfur in a variety of matrices, including petroleum products. creaanalytical.com.auteinstruments.com In this method, the sample is combusted at a high temperature to convert all sulfur compounds to sulfur dioxide (SO₂). The SO₂ is then detected by its fluorescence when exposed to UV light. teinstruments.com

Other techniques for total sulfur analysis include:

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This method provides fast results but can be prone to interferences. cianalytics.com

Wavelength Dispersive X-ray Fluorescence (WDXRF): This is a non-destructive technique suitable for higher detection limits. malvernpanalytical.comcianalytics.com

Dry Colorimetric (Tape-Based) Methods: These techniques are based on a chemical reaction on a tape that produces a color change proportional to the sulfur concentration and are known for their low maintenance and lack of interferences. cianalytics.com

Sulfur Speciation:

Identifying the different sulfur-containing compounds in a complex matrix requires a combination of separation and detection techniques. Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful tool for sulfur speciation. iaea.org HPLC separates the different sulfur species, which are then introduced into the ICP-MS for sensitive and element-specific detection of sulfur. This approach has been used to study sulfur species in wine. iaea.org

For organic sulfur compounds in materials like coal, X-ray Photoelectron Spectroscopy (XPS) is an effective surface analysis method that can provide information about the different valence states of sulfur and thus help in identifying functional groups like thiophenes, sulfoxides, and sulfonates. nih.gov

Sample Preparation Strategies for Analytical Characterization (e.g., Acid Digestion)

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to convert the sample into a form that is suitable for the chosen analytical instrument and to remove any interfering components from the matrix.

Acid Digestion:

For the determination of total sulfur by elemental analysis techniques like ICP-AES or ICP-MS, solid samples or complex organic matrices often require acid digestion to break down the sample matrix and bring the sulfur into a soluble form. This typically involves heating the sample with strong oxidizing acids.

Open-Vessel Digestion: This traditional method involves heating the sample with acids like nitric acid and hydrogen peroxide in an open container, such as a beaker on a hot plate. epa.gov This method is simple but can be time-consuming and may lead to the loss of volatile elements. nih.gov

Microwave-Assisted Acid Digestion: This is a more modern and efficient method where the sample and acids are heated in a sealed vessel in a microwave oven. epa.gov The high pressure and temperature achieved in the sealed vessel lead to a more rapid and complete digestion. analytik-jena.com A mixture of nitric acid and hydrofluoric acid is often used for siliceous matrices. epa.gov

Extraction Techniques:

When the goal is to analyze the intact this compound molecule or its derivatives, extraction techniques are used to separate them from the sample matrix.

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For example, aromatic sulfonic acids can be separated from sulfuric acid by extraction with a long-chain tertiary aliphatic amine in a suitable organic diluent. google.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. analytik-jena.comthermofisher.com The sample is passed through a cartridge containing a solid sorbent. The analyte of interest can be retained on the sorbent while interferences are washed away, after which the analyte is eluted with a suitable solvent. Alternatively, the interferences can be retained while the analyte passes through. SPE procedures have been developed for the enrichment of sulfonic acids from water samples prior to ion chromatography. nih.gov

Environmental Transformation and Remediation Research of Xylenedisulphonic Acid

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation pathways, including photodegradation and hydrolysis, are crucial in determining the environmental persistence of organic compounds.

Photodegradation:

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfonate group (–SO₃H) is generally resistant to hydrolysis under typical environmental conditions. The carbon-sulfur bond in aromatic sulfonic acids is strong and not easily cleaved by water. Studies on the hydrolysis of various organic compounds, such as phosphate (B84403) and phosphonate (B1237965) esters, indicate that the rate of hydrolysis is highly dependent on pH and the presence of catalysts researchgate.net. For instance, the hydrolysis of these esters can be catalyzed by both acids and bases researchgate.net. While specific hydrolysis rate constants for xylenedisulphonic acid have not been reported in the reviewed literature, it is generally expected to be a very slow process in the absence of extreme pH conditions or specific catalysts. The stability of the C-S bond suggests that hydrolysis is unlikely to be a significant removal mechanism for this compound in most natural aquatic environments.

Bioremediation and Microbial Transformation Studies of Related Sulfonic Acids

Bioremediation offers a potentially sustainable and cost-effective approach for the removal of aromatic sulfonic acids from contaminated environments. While specific bioremediation studies on this compound are limited, extensive research on the microbial transformation of related compounds like benzenesulfonic acid and p-toluenesulfonic acid provides a strong basis for understanding its potential biodegradability.

Bacteria capable of utilizing aromatic sulfonic acids as a sole source of carbon and sulfur have been isolated and characterized. The initial step in the aerobic bacterial degradation of these compounds is typically the cleavage of the carbon-sulfur bond, a process known as desulfonation. This is often catalyzed by monooxygenase or dioxygenase enzymes.

For example, in the degradation of benzenesulfonic acid by various bacterial strains, the initial attack involves a dioxygenase that converts the aromatic ring into a dihydroxylated intermediate, which is then further metabolized. Similarly, the degradation of p-toluenesulfonic acid by Comamonas testosteroni and other bacteria proceeds through the formation of protocatechuate, which is then funneled into central metabolic pathways.

The table below summarizes findings from studies on the microbial degradation of related aromatic sulfonic acids.

| Compound | Microorganism(s) | Key Metabolic Intermediates | References |

| Benzenesulfonic acid | Pseudomonas sp., Alcaligenes sp. | Catechol, Protocatechuate | nih.gov |

| p-Toluenesulfonic acid | Comamonas testosteroni, Pseudomonas sp. | 3-Sulfocatechol, Protocatechuate | |

| Naphthalene-2-sulfonic acid | Pseudomonas sp. | Salicylate, Gentisate |

These studies indicate that microbial communities in soil and water can adapt to degrade aromatic sulfonic acids. The presence of methyl groups on the aromatic ring, as in this compound, may influence the rate and pathway of degradation. It is anticipated that the biodegradation of this compound would proceed through similar enzymatic steps, involving initial desulfonation followed by ring cleavage.

Advanced Oxidation Processes (AOPs) for Environmental Fate Prediction

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) wikipedia.org. AOPs are considered promising for the degradation of recalcitrant organic compounds like this compound.

Ozonation:

Ozone (O₃) is a strong oxidant that can directly react with aromatic compounds or generate hydroxyl radicals. The ozonation of naphthalene (B1677914) sulfonic acids has been shown to be effective in reducing Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) nih.gov. The reaction of ozone with aromatic sulfonic acids is believed to occur primarily through 1,3-dipolar cycloaddition to the carbon-carbon double bonds of the aromatic ring, leading to ring cleavage. The presence of electron-withdrawing sulfonic acid groups can decrease the reactivity of the aromatic ring towards ozone.

Fenton and Photo-Fenton Processes:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals nih.gov. This process is effective for the degradation of a wide range of organic pollutants, including polycyclic aromatic hydrocarbons (PAHs) nih.govmdpi.com. The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically being acidic (pH 2.5-4.5) wikipedia.org. The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV light. While specific studies on the Fenton oxidation of this compound are scarce, the successful application of this technology to other aromatic compounds suggests its potential for treating wastewater containing this compound.

The table below provides an overview of AOPs and their potential application for the degradation of aromatic sulfonic acids.

| AOP Technique | Principle | Potential for this compound Degradation |

| Ozonation | Direct reaction with O₃ and generation of •OH radicals. | Effective for ring cleavage and mineralization. |

| Fenton Oxidation | Generation of •OH radicals from H₂O₂ and Fe²⁺. | Potentially effective, especially under acidic conditions. |

| Photo-Fenton | Enhanced •OH radical production with UV light. | Higher efficiency than Fenton oxidation is expected. |

| UV/H₂O₂ | Photolysis of H₂O₂ to generate •OH radicals. | A viable option for the degradation of aromatic compounds. |

| Photocatalysis (e.g., TiO₂) | Generation of electron-hole pairs and subsequent •OH radical formation on a semiconductor surface under UV irradiation. | Demonstrated effectiveness for a wide range of organic pollutants. |

The application of AOPs can lead to the complete mineralization of this compound to carbon dioxide, water, and sulfate (B86663) ions, thus providing a robust method for its removal from contaminated water.

Methodologies for Environmental Monitoring of this compound Residues

The development of sensitive and selective analytical methods is crucial for monitoring the presence and fate of this compound in the environment. Due to its polar and non-volatile nature, chromatographic techniques are well-suited for its determination.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the separation and quantification of aromatic sulfonic acids scielo.brhelixchrom.com. Reversed-phase HPLC with a C8 or C18 column is commonly employed, often with an ion-pairing agent in the mobile phase to improve the retention and separation of these anionic compounds. Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.

Ion Chromatography (IC):

Ion chromatography with suppressed conductivity detection is another powerful technique for the analysis of sulfonic acids in aqueous samples nih.gov. This method allows for the simultaneous determination of various sulfonic acids and other anions. Solid-phase extraction (SPE) can be used as a pre-concentration and clean-up step to enhance the sensitivity of the method, particularly for complex matrices like seawater nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS):

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly selective and sensitive method for the identification and quantification of aromatic sulfonic acids in environmental samples upce.cz. Electrospray ionization (ESI) in negative ion mode is often used, as it is well-suited for the analysis of anionic compounds like sulfonates. The high specificity of MS allows for the unambiguous identification of this compound even in complex environmental matrices.

The table below summarizes the key analytical methodologies for the determination of this compound and related compounds.

| Analytical Technique | Principle | Advantages | Common Detector(s) |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Robust, versatile, and widely available. | UV-Visible, Fluorescence |

| Ion Chromatography (IC) | Separation based on ion-exchange interactions. | Excellent for the analysis of ionic species in aqueous samples. | Suppressed Conductivity |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | High sensitivity and selectivity, provides structural information. | Mass Spectrometer (e.g., ESI-MS) |

These analytical techniques are essential tools for assessing the occurrence, transport, and transformation of this compound in the environment, and for evaluating the effectiveness of remediation technologies.

Future Research Directions and Emerging Paradigms in Xylenedisulphonic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of xylenedisulphonic acid often involves harsh conditions and the use of strong acids, leading to environmental concerns and challenges in catalyst recovery. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient routes.

Key Research Thrusts:

Heterogeneous Catalysis: A major focus is the replacement of homogeneous acid catalysts with solid acid catalysts. These materials, such as zeolites, functionalized silicas, and ion-exchange resins, offer significant advantages including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Research into designing catalysts with optimized pore structures and acid site densities will be crucial for maximizing the yield and selectivity of this compound isomers.

Biocatalysis: The use of enzymes or whole-cell systems presents a compelling avenue for the green synthesis of this compound. nih.govresearchgate.netnih.govillinois.edu Biocatalytic processes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering high selectivity and reducing the generation of hazardous waste. nih.gov Future work will involve screening for and engineering enzymes capable of regioselective sulphonation of xylene.

Alternative Sulphonating Agents: Exploration of less corrosive and more environmentally benign sulphonating agents is another critical research area. The use of sulphur dioxide surrogates, for instance, in combination with green oxidants like air, presents a sustainable one-step strategy for the synthesis of aryl sulphonic acids. rsc.org

Process Intensification: Techniques such as ultrasound-assisted synthesis are being explored to enhance reaction rates and yields under milder conditions. scirp.orgresearchgate.net Continuous flow reactors also offer potential for improved heat and mass transfer, leading to better control over the reaction and higher process efficiency.

Catalyst Recycling: For both heterogeneous and homogeneous catalysts, developing robust recycling strategies is paramount for economic viability and sustainability. shell-amg.comshell-amg.comsulphuric-acid.comresearchgate.netamg-v.com This includes investigating the stability of catalysts over multiple cycles and developing efficient methods for their recovery and reactivation. shell-amg.com

| Synthesis Approach | Advantages | Research Focus |

| Heterogeneous Catalysis | Easy separation, reusability, milder conditions | Catalyst design, pore structure optimization |

| Biocatalysis | Mild conditions, high selectivity, reduced waste | Enzyme screening and engineering |

| Alternative Reagents | Reduced corrosivity, improved safety | Use of SO2 surrogates and green oxidants |

| Process Intensification | Faster reactions, higher yields, better control | Ultrasound and flow chemistry applications |

| Catalyst Recycling | Cost reduction, reduced environmental impact | Catalyst stability and reactivation methods |

Exploration of this compound in Advanced Functional Materials Beyond Current Applications

While this compound is well-established as a catalyst and intermediate, its unique properties make it a promising candidate for incorporation into a new generation of advanced functional materials.

Emerging Applications:

Polymer Electrolyte Membranes (PEMs): The presence of two sulphonic acid groups suggests that this compound could be a valuable monomer or additive in the development of PEMs for fuel cells and redox flow batteries. nih.govnih.gov These sulphonic acid moieties can provide proton conductivity. Research in this area will focus on synthesizing polymers incorporating the this compound unit and evaluating their thermal and mechanical stability, ion-exchange capacity (IEC), and proton conductivity. nih.govnih.gov For instance, studies on analogous di-sulfonated aromatic compounds like 1,5-naphthalenedisulfonic acid have shown promise in creating PEMs with high IEC and proton conductivity. nih.gov

Functionalized Polymers: The reactivity of the sulphonic acid groups allows for the functionalization of various polymer backbones. nih.gov This can impart desirable properties such as increased hydrophilicity, ion-exchange capabilities, and catalytic activity. Such functionalized polymers could find applications in water treatment (as ion-exchange resins or flocculants), coatings, and as polymeric catalysts.

Controlled Release Systems: The acidic nature and potential for interaction with basic drug molecules make this compound-containing polymers interesting candidates for controlled drug delivery systems. nih.govnih.govashland.comresearchgate.net The release of a drug could be modulated by the pH of the surrounding environment, allowing for targeted delivery in the gastrointestinal tract. nih.gov Hydrogels based on polymers with sulphonic acid groups are being investigated for their pH-responsive swelling and drug release properties. nih.gov

Refined Computational Predictions and Their Experimental Validation

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes and materials. In the context of this compound, computational modeling offers a pathway to a deeper understanding of its properties and reactivity, guiding experimental efforts.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties of this compound isomers with high accuracy. mdpi.comnih.govrsc.orgnih.govmdpi.com This includes geometrical parameters, vibrational frequencies (for interpretation of IR and Raman spectra), and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. mdpi.com DFT can also be used to predict acidity (pKa values) and to study the mechanisms of reactions in which this compound acts as a catalyst. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in solution and within polymeric matrices. This is particularly relevant for applications in PEMs, where understanding the dynamics of proton transport and water molecules around the sulphonic acid groups is essential.

Quantitative Structure-Activity Relationships (QSAR): By developing computational models that correlate the structure of catalysts with their activity, it is possible to predict the catalytic performance of new this compound-based systems. mdpi.comnih.gov This can significantly reduce the number of experiments required to identify optimal catalysts for specific reactions.

Experimental Validation: The predictions from these computational models must be rigorously validated through experimental studies. This involves synthesizing the predicted structures and characterizing their properties using advanced analytical techniques. The synergy between computational prediction and experimental validation will be key to accelerating innovation in this compound chemistry. nih.gov

| Computational Method | Predicted Properties | Application Area |

| DFT | Geometry, pKa, spectroscopic data, reaction mechanisms | Catalyst design, reactivity analysis |

| MD Simulations | Solvation, diffusion, conformational changes | Polymer electrolyte membranes, solution behavior |

| QSAR | Catalytic activity and selectivity | Catalyst screening and optimization |

Methodological Advancements in Analytical Characterization and Real-time Monitoring

A deeper understanding and wider application of this compound necessitate the development of more sophisticated analytical methods for its characterization and for monitoring its synthesis and reactions in real-time.

Future Analytical Strategies:

Advanced Chromatographic Techniques: The separation and quantification of this compound isomers, which often coexist in reaction mixtures, present a significant analytical challenge. High-performance liquid chromatography (HPLC), particularly with ion-pair or ion-exchange columns, is a powerful tool for this purpose. nih.govgoogle.com Future developments will focus on new stationary phases and mobile phase compositions to improve the resolution and selectivity of isomeric separations. nih.govresearchgate.net Capillary zone electrophoresis (CZE) also offers a high-efficiency separation technique for ionic compounds like sulphonic acids. researchgate.net

Mass Spectrometry (MS): The coupling of chromatographic techniques with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the identification and quantification of this compound and its derivatives, even at trace levels. nih.gov Gas chromatography (GC) can also be used for the analysis of sulphonic acids after appropriate derivatization to increase their volatility. acs.org

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be essential tools for the structural elucidation of this compound derivatives and for studying their interactions in materials.

In-situ and Real-time Monitoring: The implementation of process analytical technology (PAT) will be crucial for optimizing the synthesis of this compound. In-situ spectroscopic techniques, such as Raman and mid-infrared spectroscopy, can be used to monitor the progress of sulphonation reactions in real-time. This allows for precise control over reaction parameters, leading to improved yields, selectivity, and process safety.

| Analytical Technique | Purpose | Future Advancements |

| HPLC / CZE | Isomer separation and quantification | Novel stationary phases, improved resolution |

| Mass Spectrometry | Identification and trace analysis | Enhanced sensitivity and coupling techniques |

| Spectroscopy (NMR, FTIR) | Structural elucidation, interaction studies | Higher resolution, in-situ applications |

| Process Analytical Technology | Real-time reaction monitoring | Development of robust in-line probes |

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in environmental fate studies of this compound?

- Methodological Answer : Mixed-effects models (e.g., linear mixed models in R or Python) account for nested data (e.g., repeated measurements across soil types). Report intraclass correlation coefficients (ICC) to quantify cluster effects, and use bootstrapping for robust confidence intervals .

Data Presentation and Reproducibility

Q. How to structure supplementary information for studies on this compound to enhance reproducibility?

- Methodological Answer : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in machine-readable formats (e.g., JCAMP-DX for spectra). Document synthetic procedures with step-by-step videos or annotated schematics in SI files, citing them in the main text via hyperlinks .

Q. What are best practices for reconciling discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Answer : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental data using error metrics (MAE, RMSE). Validate force fields in molecular dynamics simulations against experimental diffusion coefficients. Publish code and input files in repositories like Zenodo .

Literature and Synthesis

Q. How to systematically review conflicting mechanistic proposals for this compound’s role in sulfonation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|